![molecular formula C23H18O6 B2746606 8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one CAS No. 869079-39-0](/img/structure/B2746606.png)

8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

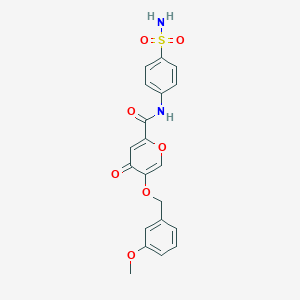

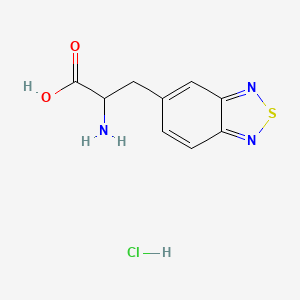

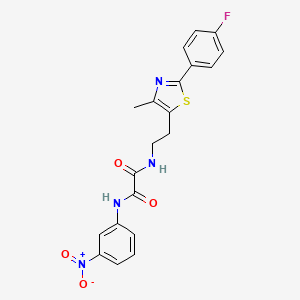

8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as flavokawain A, and it is a naturally occurring chalcone that is found in plants such as kava (Piper methysticum) and black pepper (Piper nigrum). In

Applications De Recherche Scientifique

Antimicrobial Activity

8-Methoxy substituted chromen-2-ones have demonstrated significant antibacterial and antifungal activities. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones were synthesized and showed substantial antimicrobial effects comparable to standard drugs. These compounds' structure-activity relationships were explored through molecular docking studies with oxidoreductase proteins (Mandala et al., 2013).

Fluorescence Properties

8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one, a related compound, exhibits unique fluorescence properties. It is almost non-fluorescent in aprotic solvents but fluoresces strongly in protic solvents. This property makes it a potential candidate for developing new fluorogenic sensors (Uchiyama et al., 2006).

Synthesis of Natural Products

8-Aryl-substituted coumarins, including 7-methoxy-8-aryl variants, are synthesized using methods such as Suzuki-Miyaura coupling. These compounds have shown antileishmanial activity and are derived from natural products found in plants like Galipea panamensis (Schmidt et al., 2012).

Pharmaceutical Synthesis Applications

8-Methoxy substituted chromen-2-ones are utilized in the synthesis of pharmaceuticals like Warfarin and its analogs. Novel catalysts based on these compounds have been developed for efficient and environmentally friendly synthesis processes (Alonzi et al., 2014).

Anti-Cancer Activity

Bis-chromenone derivatives, including those with 8-methoxy substitutions, have been designed and synthesized for their anti-cancer activity. Some compounds in this family showed significant in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).

Cytoprotective Effects

8-Alkylcoumarins derived from 8-methoxy substituted chromen-2-ones exhibit cytoprotective effects on cells damaged by oxidative stress. These compounds have been isolated from natural sources like the fruits of Cnidium monnieri (Chang et al., 2014).

Antibacterial Effects

Compounds derived from 4-hydroxy-chromen-2-one, closely related to 8-methoxy substituted chromen-2-ones, have shown high levels of antibacterial activity against various bacterial strains. These compounds were synthesized and characterized for their potential as novel antibacterial agents (Behrami & Dobroshi, 2019).

Propriétés

IUPAC Name |

8-methoxy-3-[7-(2-methylprop-2-enoxy)-2-oxochromen-4-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6/c1-13(2)12-27-15-7-8-16-17(11-21(24)28-20(16)10-15)18-9-14-5-4-6-19(26-3)22(14)29-23(18)25/h4-11H,1,12H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJGNVNGMYRFAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)

![N-(2,5-dimethylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2746530.png)

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)

![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)